6-Fluoro-3,3-dimethylindoline
Overview
Description
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of 6-Fluoro-3,3-dimethylindoline has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .
Chemical Reactions Analysis
6-Fluoro-3,3-dimethylindoline has been involved in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . The reaction involves the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
Scientific Research Applications
Fluoro Ketone Inhibitors of Hydrolytic Enzymes
Fluoro ketones, similar in structure to 6-Fluoro-3,3-dimethylindoline, have been studied as inhibitors of hydrolytic enzymes. They have shown potential in inhibiting enzymes like acetylcholinesterase, with specific fluoro ketones being significantly more effective than their non-fluorinated counterparts. This suggests a potential for 6-Fluoro-3,3-dimethylindoline in similar applications (Gelb, Svaren, & Abeles, 1985).
Synthesis and Applications in Organic Chemistry
A study on the synthesis of 3-fluoro-2-hetarylindoles and 3,3-difluoro-2-hetarylindolines, which are structurally related to 6-Fluoro-3,3-dimethylindoline, reveals their potential in the development of new organic compounds. These compounds show interesting acidochromic properties and potential for diverse applications in organic chemistry (Fong et al., 2015).
Fluorescence Studies and Biological Applications
The photophysical properties of certain fluorophores, including those structurally related to 6-Fluoro-3,3-dimethylindoline, have been explored for potential biological applications. These studies involve investigating their fluorescence in various solvents and their potential for labeling biomolecules, such as nucleosides and oligodeoxyribonucleotides, which suggests a similar application potential for 6-Fluoro-3,3-dimethylindoline (Singh & Singh, 2007).
Interaction with Human Serum Albumin
Research on derivatives of 3-(fluorobenzylideneamino)-6-chloro-1-(3,3-dimethylbutanoyl)-phenyl-2,3-dihydroquinazolin-4(1H)-one, a compound similar to 6-Fluoro-3,3-dimethylindoline, has shown significant interactions with human serum albumin (HSA). This interaction, characterized by fluorescence and other spectroscopic techniques, indicates potential biomedical applications for 6-Fluoro-3,3-dimethylindoline (Wang et al., 2016).
properties
IUPAC Name |
6-fluoro-3,3-dimethyl-1,2-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-10(2)6-12-9-5-7(11)3-4-8(9)10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOCDDQLMXSTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259936 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3,3-dimethylindoline | |
CAS RN |
930790-62-8 | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930790-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-2,3-dihydro-3,3-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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